(4-Methoxyoxan-4-yl)methanesulfonyl chloride
Description
(4-Methoxyoxan-4-yl)methanesulfonyl chloride is an organic compound with the molecular formula C7H13ClO4S and a molecular weight of 228.7 g/mol . It is also known by its IUPAC name, (4-methoxytetrahydro-2H-pyran-4-yl)methanesulfonyl chloride . This compound is a sulfonyl chloride derivative, which is commonly used in organic synthesis due to its reactivity and versatility.
Properties
IUPAC Name |
(4-methoxyoxan-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-11-7(6-13(8,9)10)2-4-12-5-3-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCZMKDQFJGZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of (4-methoxyoxan-4-yl)methanol attacks the electrophilic sulfur atom in methanesulfonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize hydrochloric acid (HCl) byproduct and drive the reaction to completion.
- Dissolve (4-methoxyoxan-4-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.
- Add methanesulfonyl chloride (1.2–1.5 equiv) dropwise under nitrogen atmosphere.
- Introduce triethylamine (2.0 equiv) slowly to maintain temperature below 10°C.
- Stir for 4–6 hours at room temperature.
- Quench with ice-cold water, extract with DCM, dry over sodium sulfate, and concentrate under reduced pressure.
Key Parameters:
Yield and Purity
Typical yields range from 75% to 85%, with purity >95% confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Impurities often include unreacted alcohol or over-sulfonylated derivatives, which are removed via silica gel chromatography.
Multi-Step Synthesis via Oxan Ring Formation
For substrates where (4-methoxyoxan-4-yl)methanol is unavailable, a multi-step approach involving oxan ring construction followed by functionalization is employed. This method is advantageous for large-scale production.
Oxan Ring Synthesis
The oxan (tetrahydropyran) ring is synthesized via acid-catalyzed cyclization of diols or epoxy alcohols. For example, 5-methoxypentane-1,5-diol undergoes cyclization in the presence of sulfuric acid to form 4-methoxyoxan-4-ylmethanol.
Cyclization Reaction:
$$
\text{5-Methoxypentane-1,5-diol} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{(4-Methoxyoxan-4-yl)methanol} + \text{H}_2\text{O}
$$
Conditions:
- Catalyst: 10% sulfuric acid.
- Temperature: Reflux (110–120°C).
- Yield: 60–70%.
Subsequent Sulfonylation
The alcohol intermediate is then sulfonylated using methanesulfonyl chloride as described in Section 1.1. This stepwise method achieves an overall yield of 45–55%.
Industrial-Scale Production and Optimization
Industrial processes prioritize cost-effectiveness, safety, and minimal waste. Continuous flow reactors and solvent recycling systems are employed to enhance efficiency.
Continuous Flow Synthesis
A patented method (EP1682135B1) describes a continuous flow system where (4-methoxyoxan-4-yl)methanol and methanesulfonyl chloride are mixed in a microreactor at 20°C, achieving 90% conversion in <30 minutes.
Advantages:
Waste Management
Hydrogen chloride byproduct is neutralized with aqueous sodium hydroxide, generating sodium chloride and water. Solvents like DCM are recovered via distillation and reused.
Comparative Analysis of Preparation Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Direct Sulfonylation | 75–85% | >95% | Lab-scale | Moderate |
| Multi-Step Synthesis | 45–55% | 90–95% | Pilot-scale | High |
| Continuous Flow | 85–90% | >98% | Industrial | Low (bulk) |
Insights:
- Direct sulfonylation is optimal for small batches.
- Continuous flow systems excel in large-scale production due to superior yield and cost efficiency.
Challenges and Mitigation Strategies
Byproduct Formation
Over-sulfonylation or esterification may occur if stoichiometry or temperature is poorly controlled. Strategies include:
Moisture Sensitivity
Methanesulfonyl chloride is hygroscopic, necessitating anhydrous conditions. Molecular sieves or nitrogen sparging are employed to exclude moisture.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyoxan-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of (4-Methoxyoxan-4-yl)methanesulfonyl chloride can be achieved through the reaction of 4-methoxyoxane with methanesulfonyl chloride. This compound acts as an electrophile, reacting with various nucleophiles such as alcohols and amines. These interactions are crucial for developing synthetic pathways in organic chemistry.
Applications in Organic Synthesis
-
Intermediate in Drug Development :
- The compound serves as an intermediate in synthesizing various pharmaceuticals. Its ability to react with nucleophiles allows for the construction of complex molecular architectures that are essential in drug design.
- For instance, studies indicate that derivatives of sulfonyl chlorides are often used to create bioactive molecules, enhancing their pharmacological profiles.
-
Synthesis of Sulfonamides :
- This compound can be utilized to synthesize sulfonamides, which are important in medicinal chemistry for their antibacterial properties. The reactivity of the sulfonyl chloride group facilitates the formation of sulfonamide bonds with amines.
-
Functionalization of Alcohols and Amines :
- The compound can be employed to functionalize alcohols and amines, leading to the formation of new compounds with potential applications in materials science and drug formulation.
Case Study 1: Synthesis of Antibacterial Agents
A study demonstrated the use of this compound in synthesizing novel antibacterial agents. The reactions involved coupling this compound with various amines, resulting in sulfonamide derivatives that exhibited significant antibacterial activity against resistant strains of bacteria.
Case Study 2: Development of Anticancer Compounds
Research has shown that this compound is effective in synthesizing anticancer compounds through its reactivity with nucleophilic sites on target molecules. This application highlights its role in developing therapeutics aimed at specific cancer pathways.
Mechanism of Action
The mechanism of action of (4-Methoxyoxan-4-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The resulting products, such as sulfonamides and sulfonate esters, can interact with various molecular targets and pathways, depending on their structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the oxan-4-yl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride derivative commonly used in organic synthesis.
Trifluoromethanesulfonyl Chloride (Triflic Chloride): A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.
Uniqueness
(4-Methoxyoxan-4-yl)methanesulfonyl chloride is unique due to the presence of the oxan-4-yl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where such properties are desirable .
Biological Activity
(4-Methoxyoxan-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of 228.69 g/mol. It is classified under the category of sulfonyl chlorides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, including antibacterial, anticancer, and enzyme inhibition properties.
Antibacterial Activity
Research has shown that sulfonyl chlorides exhibit significant antibacterial properties. In various studies, compounds structurally related to this compound have demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
Anticancer Properties
Sulfonamides and their derivatives have been extensively studied for their anticancer properties. The presence of the methanesulfonyl group in this compound may contribute to its potential as an anticancer agent. Compounds in this category have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways .
Enzyme Inhibition
One of the notable pharmacological actions of this compound is its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can improve cognitive function .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Strong Inhibitor |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of compounds similar to this compound:
- Antibacterial Screening : A study evaluated various sulfonamide derivatives for their antibacterial activity against multiple strains, revealing that certain derivatives exhibited potent effects comparable to established antibiotics .
- Anticancer Activity : Research has indicated that compounds containing sulfonamide moieties can effectively induce cell cycle arrest and apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy .
- Enzyme Interaction Studies : Docking studies have shown that these compounds can bind effectively to target enzymes, indicating a strong potential for therapeutic applications in enzyme-related disorders .
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling (4-Methoxyoxan-4-yl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face shield if splash hazards exist. Respiratory protection (e.g., organic vapor respirators) is mandatory in poorly ventilated areas .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors, which are acutely toxic (H330) and corrosive (H314) .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to hydrolysis risks .
- Storage : Store in airtight, corrosion-resistant containers (e.g., glass) at 2–8°C, away from oxidizers and moisture .
Q. How can researchers characterize the purity and stability of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : Monitor degradation products (e.g., sulfonic acids) under varying storage conditions .
- NMR Spectroscopy : Confirm structural integrity by observing characteristic peaks (e.g., sulfonyl chloride S=O stretch at ~1,370 cm⁻¹ in IR) .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) to assess hydrolytic degradation. Use Karl Fischer titration to quantify moisture ingress .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Sulfonation-Chlorination : React 4-methoxyoxane with chlorosulfonic acid under anhydrous conditions, followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride .
- Optimization Tips :
- Maintain reaction temperatures below 0°C to minimize side reactions.
- Use molecular sieves to scavenge water and improve yields .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions during nucleophilic substitutions involving this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DCM, THF) to stabilize the transition state and reduce hydrolysis .
- Base Optimization : Employ non-nucleophilic bases (e.g., DIPEA) to scavenge HCl without deactivating the sulfonyl chloride .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What strategies are effective for resolving contradictions in reported reactivity data for sulfonyl chlorides in aqueous vs. non-aqueous media?
- Methodological Answer :
- Controlled Hydrolysis Studies : Compare reaction rates in buffered aqueous solutions (pH 2–12) vs. anhydrous organic solvents. For example, hydrolysis to sulfonic acids accelerates above pH 7 .
- Computational Modeling : Perform DFT calculations to predict electrophilicity trends (e.g., Fukui indices) and rationalize solvent-dependent reactivity .
- Data Reconciliation : Cross-validate results using multiple techniques (e.g., LC-MS for product identification, calorimetry for exotherm profiling) .
Q. How can the thermal stability of this compound be evaluated for high-temperature applications?
- Methodological Answer :
- DSC/TGA Analysis : Measure decomposition onset temperatures and identify volatile byproducts (e.g., SO₂, HCl) via coupled MS .
- Isothermal Studies : Heat samples at 100–150°C for 24–72 hours and quantify residual active chloride via argentometric titration .
- Mitigation Strategies : Add stabilizers (e.g., BHT) to suppress radical-mediated degradation pathways .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
